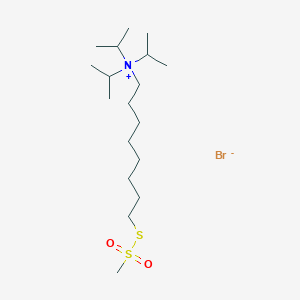
8-(Triisopropylammonium)octyl Methanethiosulfonate Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Triisopropylammonium)octyl Methanethiosulfonate Bromide is a chemical compound with the molecular formula C18H40BrNO2S2 and a molecular weight of 446.56 . This compound is primarily used in proteomics research and is known for its unique properties that make it valuable in various scientific applications .
Vorbereitungsmethoden
The synthesis of 8-(Triisopropylammonium)octyl Methanethiosulfonate Bromide involves several steps. The synthetic route typically includes the reaction of octyl methanethiosulfonate with triisopropylamine in the presence of a brominating agent. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Analyse Chemischer Reaktionen
8-(Triisopropylammonium)octyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a thiol group.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
8-(Triisopropylammonium)octyl Methanethiosulfonate Bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in proteomics research to study protein interactions and modifications.
Medicine: Research involving this compound includes studying its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-(Triisopropylammonium)octyl Methanethiosulfonate Bromide involves its interaction with specific molecular targets. The compound can modify proteins by reacting with thiol groups, leading to changes in protein structure and function. This modification can affect various cellular pathways and processes, making it a valuable tool in studying protein function and interactions .
Vergleich Mit ähnlichen Verbindungen
8-(Triisopropylammonium)octyl Methanethiosulfonate Bromide can be compared with other similar compounds, such as:
Methanethiosulfonate derivatives: These compounds share similar chemical properties and reactivity.
Alkyl ammonium salts: These compounds have similar structural features but may differ in their specific applications and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in scientific research .
Eigenschaften
Molekularformel |
C18H40BrNO2S2 |
|---|---|
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
8-methylsulfonylsulfanyloctyl-tri(propan-2-yl)azanium;bromide |
InChI |
InChI=1S/C18H40NO2S2.BrH/c1-16(2)19(17(3)4,18(5)6)14-12-10-8-9-11-13-15-22-23(7,20)21;/h16-18H,8-15H2,1-7H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XEPDERYZQABGOA-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)[N+](CCCCCCCCSS(=O)(=O)C)(C(C)C)C(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


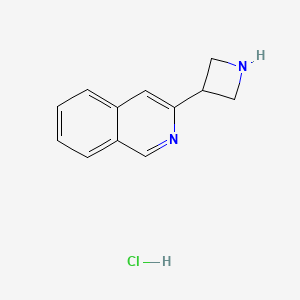
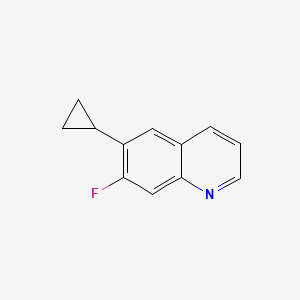
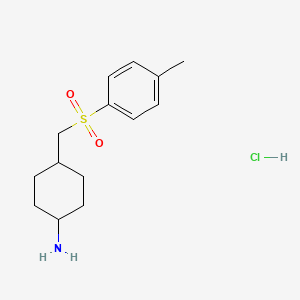

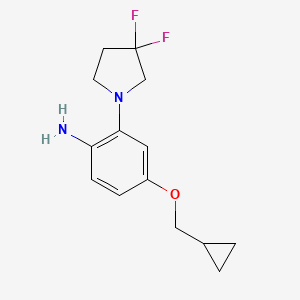

![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B15338831.png)
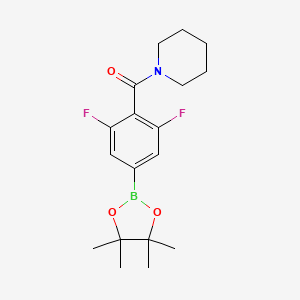
![but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B15338852.png)
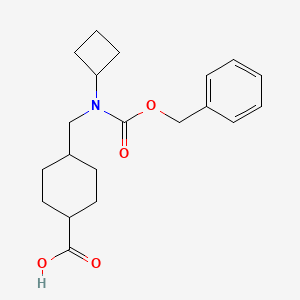
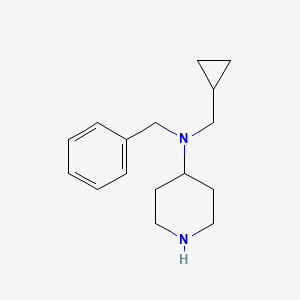
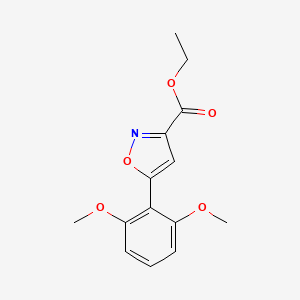
![2-[(Benzyloxy)methyl]prop-2-en-1-ol](/img/structure/B15338882.png)

